METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine moiety
Preparation Methods
The synthesis of METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Coupling with the benzothiophene moiety: This step may involve the use of coupling reagents and catalysts to form the desired product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions will depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be explored for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other pyrazolo[1,5-a]pyrimidine derivatives and benzothiophene derivatives. These compounds may share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C24H18BrF3N4O3S |
---|---|
Molecular Weight |
579.4 g/mol |
IUPAC Name |
methyl 2-[[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H18BrF3N4O3S/c1-35-23(34)20-14-4-2-3-5-17(14)36-22(20)30-21(33)16-11-19-29-15(12-6-8-13(25)9-7-12)10-18(24(26,27)28)32(19)31-16/h6-11H,2-5H2,1H3,(H,30,33) |
InChI Key |
VCCQIUJDSAHEDY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F |
Origin of Product |
United States |
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